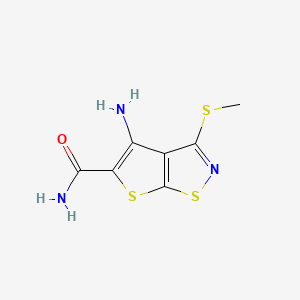
Thieno(3,2-d)isothiazole-5-carboxamide, 4-amino-3-(methylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thieno(3,2-d)isothiazole-5-carboxamide, 4-amino-3-(methylthio)- is a heterocyclic compound that features a thieno-isothiazole core structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, material science, and industrial chemistry. The presence of both sulfur and nitrogen atoms in the ring structure imparts unique chemical properties, making it a versatile scaffold for the development of new molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thieno(3,2-d)isothiazole-5-carboxamide, 4-amino-3-(methylthio)- typically involves the condensation of appropriate thiophene and isothiazole precursors. One common method includes the reaction of 2-aminothiophene with a suitable isothiazole derivative under controlled conditions. The reaction is often catalyzed by metal catalysts such as palladium or copper, and the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is common to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Thieno(3,2-d)isothiazole-5-carboxamide, 4-amino-3-(methylthio)- undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thieno-isothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols are used under mild to moderate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thieno-isothiazole derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Thieno(3,2-d)isothiazole-5-carboxamide, 4-amino-3-(methylthio)- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Wirkmechanismus
The mechanism of action of Thieno(3,2-d)isothiazole-5-carboxamide, 4-amino-3-(methylthio)- involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its ability to intercalate with DNA can lead to anticancer activity by disrupting the replication process .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thieno(3,2-d)pyrimidine: Another heterocyclic compound with a similar thieno core but with a pyrimidine ring instead of an isothiazole.
Thieno(3,4-b)pyridine: Features a thieno ring fused with a pyridine ring, showing different chemical properties and applications.
Uniqueness
Thieno(3,2-d)isothiazole-5-carboxamide, 4-amino-3-(methylthio)- is unique due to the presence of both sulfur and nitrogen atoms in the ring, which imparts distinct electronic properties. This makes it a valuable scaffold for the development of new molecules with specific biological activities and industrial applications .
Eigenschaften
CAS-Nummer |
77729-69-2 |
|---|---|
Molekularformel |
C7H7N3OS3 |
Molekulargewicht |
245.4 g/mol |
IUPAC-Name |
4-amino-3-methylsulfanylthieno[3,2-d][1,2]thiazole-5-carboxamide |
InChI |
InChI=1S/C7H7N3OS3/c1-12-6-2-3(8)4(5(9)11)13-7(2)14-10-6/h8H2,1H3,(H2,9,11) |
InChI-Schlüssel |
DETXZJLZAHCRNM-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NSC2=C1C(=C(S2)C(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




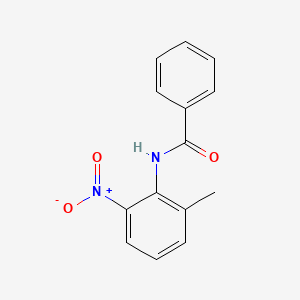


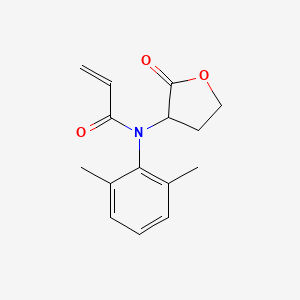
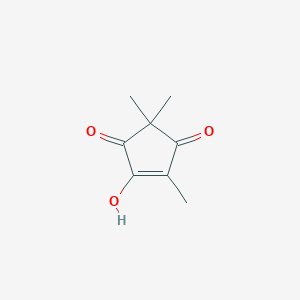
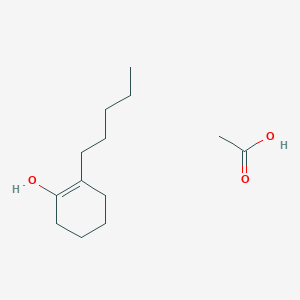

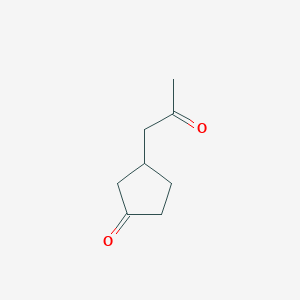
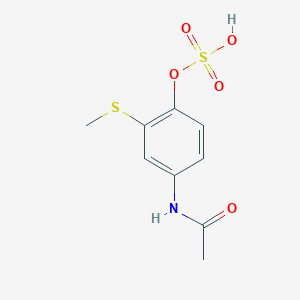
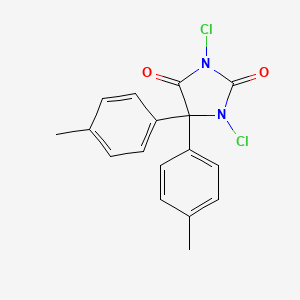
![Silane, [1-cyclooctene-1,2-diylbis(oxy)]bis[trimethyl-](/img/structure/B14439124.png)
![2-[(2-Butoxyethoxy)methyl]-1,4,7,10,13-pentaoxacyclopentadecane](/img/structure/B14439133.png)
